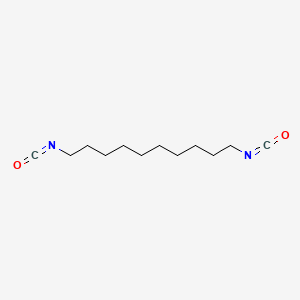

Decamethylene diisocyanate

Descripción general

Descripción

Decamethylene diisocyanate is an organic compound with the chemical formula C12H22N2O2. It is a type of diisocyanate, which means it contains two isocyanate groups (-N=C=O). Diisocyanates are widely used in the production of polyurethanes, which are versatile polymers used in various applications such as foams, elastomers, and coatings. This compound is particularly known for its role in producing high-performance polyurethanes with excellent mechanical properties and chemical resistance.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Decamethylene diisocyanate is typically synthesized through the phosgenation of decamethylene diamine. The process involves the reaction of decamethylene diamine with phosgene (COCl2) under controlled conditions to produce this compound and hydrogen chloride (HCl) as a byproduct. The reaction is carried out in an inert solvent such as toluene or chlorobenzene to facilitate the reaction and control the temperature.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale phosgenation reactors where decamethylene diamine is continuously fed into the reactor along with phosgene. The reaction mixture is then subjected to distillation to separate the desired this compound from other byproducts and unreacted starting materials. The purified this compound is then collected and stored under controlled conditions to prevent moisture contamination.

Análisis De Reacciones Químicas

Hydrolysis Reactions

Diisocyanates react rapidly with water to form carbamic acids, which decompose into amines and carbon dioxide. This hydrolysis is critical in environmental and biological systems:

-

Mechanism : Initial formation of a carbamic acid intermediate () followed by decomposition to diamines (e.g., hexamethylene diamine from HDI) .

-

Rate : Hydrolysis half-lives vary by diisocyanate structure. For example, HDI hydrolyzes in <10 minutes under aqueous conditions , while MDI reacts slower due to steric hindrance from aromatic rings .

Table 1: Hydrolysis Products of Common Diisocyanates

| Diisocyanate | Primary Hydrolysis Product | Secondary Products |

|---|---|---|

| HDI | Hexamethylene diamine (HDA) | Polyureas |

| MDI | Methylene diphenyl diamine (MDA) | Polyureas |

| TDI | Toluene diamine (TDA) | Polyureas |

Nucleophilic Additions

Diisocyanates undergo nucleophilic additions with alcohols, amines, and thiols, forming urethanes, ureas, and thiourethanes, respectively:

| Nucleophile | Reaction Product | Relative Reactivity* |

|---|---|---|

| Water | Carbamic acid | 1 |

| Alcohol | Urethane | ~1 |

| Amine | Urea | – |

| Thiol | Thiourethane |

*Reactivity relative to water .

Polymerization and Crosslinking

Diisocyanates polymerize with polyols (e.g., polyethers, polyesters) to form polyurethanes. Key steps include:

-

Step 1 : Reaction of isocyanate () with hydroxyl () groups to form carbamic acid intermediates.

-

Step 3 : Crosslinking via residual groups reacting with amines or polyols .

Table 2: Reaction Rates of Diisocyanate Adducts

| Diisocyanate | Adduct | Hydrolysis Rate (, M min) | Activation Energy (, kJ/mol) |

|---|---|---|---|

| HDI | HDI-CME | 70.6 | |

| TDI | TDI-CME | 46.1 | |

| MDI | MDI-CME | 44.5 |

*Data from studies on cysteine methyl ester (CME) adducts .

Stability and Environmental Fate

-

Atmospheric Degradation : Diisocyanates react with hydroxyl radicals, with half-lives ranging from days (HDI) to hours (aromatic types like MDI) .

-

Aquatic Fate : Rapid hydrolysis dominates, forming amines (e.g., HDA, MDA) and polyureas. Polyureas may form insoluble agglomerates .

-

Biological Relevance : Amine derivatives (e.g., MDA) are suspected sensitizers linked to occupational asthma .

Toxicological Implications

Aplicaciones Científicas De Investigación

Key Applications

-

Polyurethane Production

- Flexible Foams : DCI is utilized in the manufacture of flexible polyurethane foams used in furniture, automotive seating, and insulation materials.

- Rigid Foams : It serves as a key ingredient in rigid foams for thermal insulation in construction and refrigeration.

- Elastomers : DCI contributes to the production of elastomeric materials that exhibit high elasticity and durability.

-

Coatings and Adhesives

- DCI is employed in formulating coatings that require excellent adhesion and durability, including automotive paints and industrial coatings.

- It acts as a hardener in adhesives, enhancing bond strength and resistance to environmental factors.

-

Sealants

- The compound is used in sealants for construction applications, providing moisture resistance and flexibility.

-

Textile Finishing

- DCI is applied in textile treatments to improve water repellency and stain resistance.

Data Tables

| Application Type | Specific Uses |

|---|---|

| Polyurethane Foams | Furniture, automotive seats, insulation |

| Coatings | Automotive paints, industrial coatings |

| Adhesives | Construction adhesives, bonding agents |

| Sealants | Moisture-resistant sealants for buildings |

| Textile Treatments | Water-repellent finishes for fabrics |

Case Study 1: Polyurethane Foam Production

A study conducted by Hexion highlighted the effectiveness of DCI in producing high-performance flexible polyurethane foams. These foams demonstrated superior resilience and longevity compared to those made with conventional diisocyanates.

Case Study 2: Industrial Coatings

Research published in the Journal of Applied Polymer Science demonstrated that coatings formulated with DCI exhibited enhanced adhesion and durability under extreme environmental conditions. The study concluded that DCI-based formulations outperformed traditional systems, particularly in outdoor applications where UV resistance is critical.

Case Study 3: Textile Applications

A recent investigation into textile treatments revealed that fabrics treated with DCI-based compounds showed significant improvements in water repellency and stain resistance compared to untreated samples. This application underscores DCI's versatility beyond traditional uses in foams and coatings.

Mecanismo De Acción

The mechanism of action of decamethylene diisocyanate involves its reactivity with nucleophiles such as alcohols, amines, and water. The isocyanate groups (-N=C=O) in this compound are highly reactive and can form covalent bonds with nucleophiles, leading to the formation of urethanes, ureas, and other derivatives. This reactivity is the basis for its use in polyurethane synthesis and other applications.

Comparación Con Compuestos Similares

Decamethylene diisocyanate can be compared with other diisocyanates such as hexamethylene diisocyanate, toluene diisocyanate, and methylene diphenyl diisocyanate. While all these compounds share the common feature of having two isocyanate groups, they differ in their chemical structure and properties:

Hexamethylene Diisocyanate: Has a shorter aliphatic chain, leading to different mechanical properties in the resulting polyurethanes.

Toluene Diisocyanate: Contains an aromatic ring, which imparts different chemical reactivity and mechanical properties.

Methylene Diphenyl Diisocyanate: Contains two aromatic rings, leading to higher rigidity and different thermal properties.

This compound is unique due to its longer aliphatic chain, which provides flexibility and toughness to the polyurethanes produced from it.

Actividad Biológica

Decamethylene diisocyanate (DMDI) is an aliphatic diisocyanate used primarily in the production of polyurethane elastomers, coatings, and adhesives. Its biological activity is a significant concern due to its potential toxicity and health effects upon exposure. This article compiles findings from various studies, case reports, and toxicological profiles to elucidate the biological activity of DMDI.

DMDI has the chemical formula CHNO and is characterized by two isocyanate (-N=C=O) functional groups. Its structure contributes to its reactivity with nucleophiles, including proteins in biological systems, which can lead to adverse health effects.

| Property | Value |

|---|---|

| Molecular Weight | 198.24 g/mol |

| Boiling Point | 265 °C |

| Density | 1.09 g/cm³ |

| Vapor Pressure | 0.0005 mmHg |

| Solubility in Water | Insoluble |

Respiratory Toxicity

DMDI, like other diisocyanates, poses significant risks for respiratory health. Inhalation exposure can lead to respiratory irritation, asthma, and other pulmonary conditions. Studies have shown that exposure to concentrations as low as 0.005 mg/L can result in adverse respiratory effects in animal models . Symptoms may include:

- Coughing

- Wheezing

- Shortness of breath

- Chest tightness

Case Study: Occupational Exposure

A notable case involved a worker exposed to DMDI in a manufacturing setting who developed severe asthma symptoms leading to hospitalization. Post-exposure analysis revealed elevated levels of specific IgG antibodies against DMDI, indicating sensitization . This case highlights the importance of monitoring and managing exposure in occupational settings.

Immunological Effects

DMDI exposure has been associated with immune system sensitization. Studies indicate that individuals exposed to diisocyanates may develop allergic reactions, including contact dermatitis and respiratory sensitization. The mechanism involves the formation of protein adducts that trigger immune responses .

Carcinogenic Potential

Current data on the carcinogenic potential of DMDI is limited; however, some studies suggest that prolonged exposure to diisocyanates may increase the risk of lung cancer due to chronic inflammation and cellular changes in lung tissue . Further research is necessary to establish a definitive link.

Metabolism and Toxicokinetics

DMDI undergoes metabolic processes primarily in the liver and lungs. Upon inhalation, it reacts with glutathione and proteins, forming adducts that can be detected in biological samples. The half-lives of these adducts vary, influencing their potential for long-term health effects .

Table 2: Metabolic Pathways of DMDI

| Pathway | Description |

|---|---|

| Glutathione Conjugation | Formation of DMDI-glutathione adducts |

| Protein Adduction | Binding with hemoglobin and albumin |

| Hydrolysis | Conversion to hexamethylene diamine (HDA) |

Propiedades

IUPAC Name |

1,10-diisocyanatodecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O2/c15-11-13-9-7-5-3-1-2-4-6-8-10-14-12-16/h1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNMOIBZLSJDQEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCN=C=O)CCCCN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00196492 | |

| Record name | Decamethylene diisocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4538-39-0 | |

| Record name | Decamethylene diisocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004538390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decamethylene diisocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.